molecular formula C11H8N2O2 B159150 [2,2'-Bipyridine]-5-carboxylic acid CAS No. 1970-80-5

[2,2'-Bipyridine]-5-carboxylic acid

Cat. No.: B159150
CAS No.: 1970-80-5
M. Wt: 200.19 g/mol
InChI Key: LWMHPOLRJIRLPN-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Prolyl Hydroxylase

[2,2'-Bipyridine]-5-carboxylic acid derivatives have been investigated as inhibitors of prolyl hydroxylase, showing potent inhibitory effects. The structure-activity relationships of these compounds are intriguing, with the carboxylate groups playing a crucial role in their effectiveness (Hales & Beattie, 1993).

Ligands for Metal Complexation

Synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid has been explored for complexing lanthanide(III) cations. This research demonstrates the versatility of bipyridine derivatives in forming diverse ligand structures (Charbonnière, Weibel, & Ziessel, 2001).

Photophysical Properties

The use of 5′-amino-2,2′-bipyridine-5-carboxylic acid in the synthesis of ruthenium tris(bipyridine) derivatives has been reported. These derivatives exhibit unique photophysical properties, useful in various applications such as in light-harvesting systems (Shiina, Oishi, & Ishida, 2012).

Metal-Organic Frameworks (MOFs)

2,2′-Bipyridine-5,5′-dicarboxylic acid has been utilized to synthesize zirconium-based MOFs for hydrogen sulfide capture. The bipyridine moiety aids in the postsynthetic functionalization of MOFs, enhancing their performance (Nickerl, Leistner, Helten, Bon, Senkovska, & Kaskel, 2014).

Dye-Sensitized Solar Cells (DSCs)

Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents have been prepared for use in copper-based DSCs, demonstrating the potential of these complexes in renewable energy applications (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

Biological Activities

Research has explored the effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activities of ruthenium(II) complexes. These complexes exhibit distinct DNA/protein binding affinities, antioxidant activity, and cytotoxicity, highlighting the influence of the bipyridine moiety (Kamatchi, Chitrapriya, Ashok Kumar, Jung, Puschmann, Fronczek, & Natarajan, 2017).

Photoluminescence and Magnetic Properties

Lanthanide chains featuring 2,2′-bipyridine-5-carboxylic ligands have been synthesized, exhibiting interesting photoluminescence and magnetic properties. These properties make them suitable for various applications in materials science (Lin, Jiang, Wu, & Hong, 2018).

Safety and Hazards

2,2’-Bipyridine is classified as toxic . The hazard statements include H301, H302, H311, H312, H319, H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure .

Mechanism of Action

Target of Action

[2,2’-Bipyridine]-5-carboxylic acid, also known as 2,2’-bipyridine-5,5’-dicarboxylic acid, is a derivative of bipyridine . It has been found to interact with metal ions, particularly copper (II) ions , and is known to chelate with Cu^2+ . The compound’s primary targets are therefore metal ions, specifically transition metals, within biological systems .

Mode of Action

The compound interacts with its targets through its carboxylic acid functionalities and nitrogen atoms present in the bipyridine moiety . It forms complexes with metal ions, acting as a bidentate chelating ligand . This interaction results in changes in the metal ion’s coordination environment, which can influence various biological activities .

Biochemical Pathways

It’s known that the compound’s interaction with metal ions can influence metal ion homeostasis within cells . Disruptions in metal ion homeostasis can affect numerous biochemical pathways, potentially leading to various downstream effects such as alterations in enzyme activity or protein function .

Result of Action

The molecular and cellular effects of [2,2’-Bipyridine]-5-carboxylic acid’s action are largely dependent on its interaction with metal ions. For instance, it has been suggested that the compound may have antioxidant activity and cytotoxic specificity towards cancer cells . These effects are likely to be context-dependent and may vary based on factors such as the specific metal ions present and the cellular environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2,2’-Bipyridine]-5-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity

Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHPOLRJIRLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173368
Record name (2,2'-Bipyridine)-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1970-80-5
Record name (2,2'-Bipyridine)-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2'-Bipyridine)-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyridin-2-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid (0.442 g, 1.72 mmol), 2-pyridylboronic acid (1.57 g, 12.79 mmol), barium hydroxide (0.813 mg, 2.58 mmol), DME (8 mL) and water (1.5 mL) is purged with dry argon. Tetrakis(triphenylphosphine) palladium(0) (99.0 mg, 0.086 mmol) is added, and the resultant solution is stirred at 80° C. for 4 hours. The solvents are evaporated in vacuo, and the residue is partitioned between EtOAc and water. The aqueous extract is separated, and extracted with EtOAc. The organic extracts are combined, washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3, dried, (Na2SO4) and the solvent is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Name
2-trifluoromethanesulfonyloxy-5-pyridine-carboxylic acid
Quantity
0.442 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.813 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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